REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:10][CH2:11][N:12](C(OC(C)(C)C)=O)[CH2:13][CH:14]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)C=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=CC=C1)C=1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |